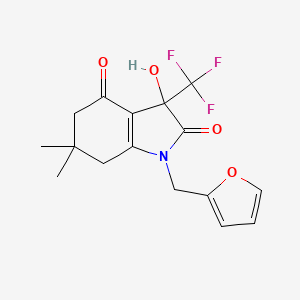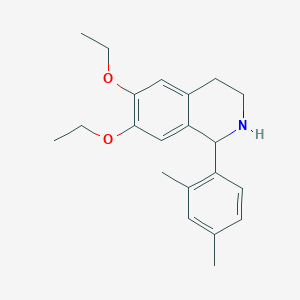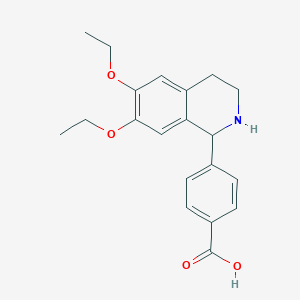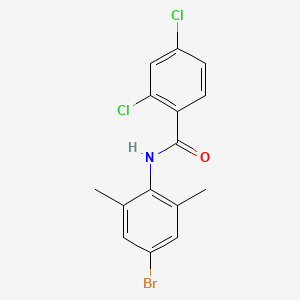![molecular formula C18H17N5O3 B15005873 3-amino-1-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]-1H-pyrazole-4-carbonitrile](/img/structure/B15005873.png)
3-amino-1-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-AMINO-1-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that features a pyrazole ring, an isoindole moiety, and a hexanoyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-1-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-amino-1H-pyrazole-4-carbonitrile with 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-AMINO-1-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-AMINO-1-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-1H-PYRAZOLE-4-CARBONITRILE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 3-AMINO-1-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-AMINO-1H-PYRAZOLE-4-CARBONITRILE: A simpler analog that lacks the isoindole and hexanoyl moieties.
6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOIC ACID: Contains the isoindole and hexanoyl groups but lacks the pyrazole ring.
Uniqueness
The uniqueness of 3-AMINO-1-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOYL]-1H-PYRAZOLE-4-CARBONITRILE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H17N5O3 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
3-amino-1-[6-(1,3-dioxoisoindol-2-yl)hexanoyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C18H17N5O3/c19-10-12-11-23(21-16(12)20)15(24)8-2-1-5-9-22-17(25)13-6-3-4-7-14(13)18(22)26/h3-4,6-7,11H,1-2,5,8-9H2,(H2,20,21) |
Clé InChI |
NYRLNEVIVJKKNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)N3C=C(C(=N3)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine](/img/structure/B15005792.png)
![Ethyl 5-[({[4-(phenylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15005794.png)
![N-(4-acetylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B15005795.png)


![4-[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylbutanenitrile](/img/structure/B15005828.png)
![3-(Adamantan-1-YL)-6-amino-4-(furan-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B15005832.png)



![(4-{[(2-Chloro-5-methoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B15005847.png)
![2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid](/img/structure/B15005852.png)
![10-isobutyryl-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005854.png)

